Ethyl 5-bromo-3-chloro-2-fluorobenzoate
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Overview
Description
Ethyl 5-bromo-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, making it a halogenated ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 5-bromo-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with different functional groups.
Oxidation: The major product is 5-bromo-3-chloro-2-fluorobenzoic acid.
Reduction: The major product is 5-bromo-3-chloro-2-fluorobenzyl alcohol.
Scientific Research Applications
Ethyl 5-bromo-3-chloro-2-fluorobenzoate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The ester group can also undergo hydrolysis to release the corresponding acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-fluorobenzoate: Similar structure but lacks the chlorine atom.
Ethyl 3-chloro-2-fluorobenzoate: Similar structure but lacks the bromine atom.
Ethyl 5-chloro-2-fluorobenzoate: Similar structure but lacks the bromine atom.
Uniqueness
Ethyl 5-bromo-3-chloro-2-fluorobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7BrClFO2 |
---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
ethyl 5-bromo-3-chloro-2-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |
InChI Key |
CRNFTSNNQBDACE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)F |
Origin of Product |
United States |
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